molecular formula C17H17N3O2 B2687088 N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 793713-10-7

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

Cat. No. B2687088
M. Wt: 295.342
InChI Key: QZKVWQAOTMGENH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the indazole family and has been studied for its potential use in various areas of research, including neuroscience, cancer, and inflammation.

Scientific Research Applications

Antimicrobial Activity

Some derivatives of 1,2,4-triazol-3-one, which share a structural similarity with N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, have been explored for their antimicrobial activities. Studies have shown that these derivatives, including compounds with methoxyphenyl groups, can exhibit significant antimicrobial activity against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Fandaklı et al., 2012).

Antidepressant Properties

Compounds structurally related to N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide have been identified as potential antidepressants. For instance, certain carboxamides have been synthesized and evaluated for their activity as 5-HT3 receptor antagonists, showing promising antidepressant-like activity in animal models (Mahesh et al., 2011).

Antiproliferative Activity

There is evidence that indazole-carboxamide derivatives, including those with a methoxyphenyl group, exhibit antiproliferative activity against cancer cell lines. This suggests their potential utility in the development of anticancer therapies (Lu et al., 2021).

Cytotoxic Agents in Cancer Research

Substituted phenylthiazole-carboxamide derivatives, which are structurally related to N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines. These studies contribute to the understanding of the structure-activity relationships in the development of new anticancer drugs (Aliabadi et al., 2010).

Fluorescent Dye Synthesis

N-ethoxycarbonylpyrene and perylene thioamides, compounds with some structural resemblance to N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, have been used in the synthesis of fluorescent dyes. These dyes display a wide range of fluorescence and are promising for applications in materials science and bioimaging (Witalewska et al., 2019).

MAO-B Inhibition

Indazole-carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This suggests their potential use in the treatment of conditions such as Parkinson's disease (Tzvetkov et al., 2014).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17(21)16-14-4-2-3-5-15(14)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKVWQAOTMGENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325685
Record name N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

CAS RN

793713-10-7
Record name N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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